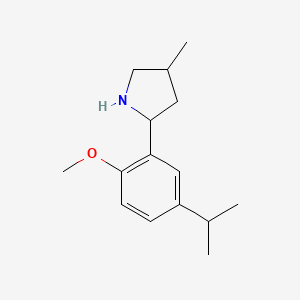![molecular formula C18H20FN3O2S B15208801 3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide CAS No. 606112-44-1](/img/structure/B15208801.png)
3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a furan ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethyl isothiocyanate: This can be achieved by reacting furan-2-ylmethylamine with thiophosgene under controlled conditions.
Synthesis of the piperidin-4-ylamine derivative: This involves the reaction of piperidine with appropriate reagents to introduce the desired substituents.
Coupling reaction: The furan-2-ylmethyl isothiocyanate is then reacted with the piperidin-4-ylamine derivative to form the intermediate product.
Final coupling: The intermediate is then coupled with 3-fluorobenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the furan ring can participate in hydrogen bonding and π-π interactions, respectively, which can enhance the compound’s binding affinity to its target. The piperidine ring provides structural rigidity, while the benzamide moiety can interact with various biological receptors.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide: Similar structure but with a pyridine ring instead of a piperidine ring.
3-Fluoro-N-(1-(furan-2-ylmethyl)carbamoyl)piperidin-4-yl)benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
Uniqueness
3-Fluoro-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide is unique due to the presence of the carbamothioyl group, which can impart different chemical and biological properties compared to its carbamoyl counterpart
Properties
CAS No. |
606112-44-1 |
|---|---|
Molecular Formula |
C18H20FN3O2S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-fluoro-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C18H20FN3O2S/c19-14-4-1-3-13(11-14)17(23)21-15-6-8-22(9-7-15)18(25)20-12-16-5-2-10-24-16/h1-5,10-11,15H,6-9,12H2,(H,20,25)(H,21,23) |
InChI Key |
TVJCLFGPCHQLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=S)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
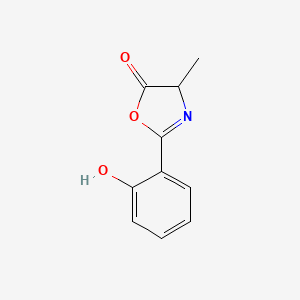

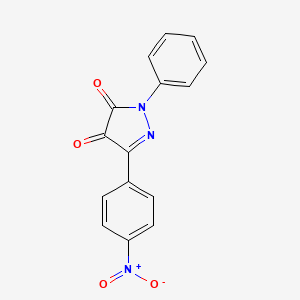
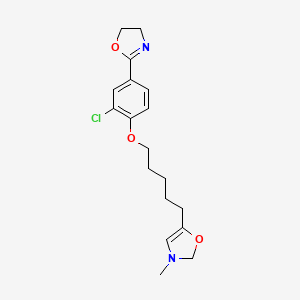
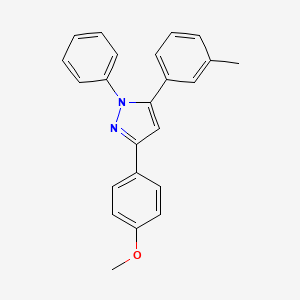
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)

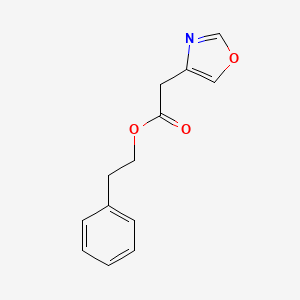
![3-(Tetrahydrofuran-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208802.png)
